Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11(15)12(2-3-12)9-4-8(7-14)5-10(13)6-9/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEVPQGLGYNUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-cyano-5-fluorobenzyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the diazomethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Addition
The cyclopropane ring and ester group participate in nucleophilic additions under controlled conditions:
-
Grignard Reagents : Reacts with methylmagnesium bromide (MeMgBr) in THF at 0°C to form tertiary alcohols via carbonyl attack. Yields reach 65–78%.
-
Organozinc Reagents : Diethylzinc additions generate alkyl-substituted products (45–60% yield).
Mechanistic Pathway :
The ester carbonyl undergoes nucleophilic attack, followed by cyclopropane ring stabilization through conjugation with the aromatic system.
Ester Hydrolysis
The methyl ester is hydrolyzed under acidic or basic conditions:
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Basic hydrolysis | NaOH (2M), H₂O/EtOH, 80°C | 1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid | 92% |
| Acidic hydrolysis | HCl (6M), reflux | Same as above | 85% |
The carboxylic acid derivative is a key intermediate for further functionalization (e.g., amide coupling).
Reduction Reactions
Selective reduction of functional groups is achieved with tailored reagents:
-
Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) in dry ether reduces the ester to a primary alcohol (70% yield).
-
Cyano Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, yielding methyl 1-(3-amino-5-fluorophenyl)cyclopropane-1-carboxylate (55% yield).
Oxidation Reactions
Controlled oxidation targets specific sites:
| Target Site | Reagents | Product | Yield |
|---|---|---|---|
| Cyclopropane ring | O₂, Co(OAc)₂ catalyst | 1-(3-Cyano-5-fluorophenyl)cyclopropanone | 63% |
| Ester to Ketone | KMnO₄, acidic conditions | 3-Cyano-5-fluorophenyl cyclopropanecarbonyl ketone | 58% |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes regioselective cleavage:
Aminoacylation (Photoredox Catalysis)
Under blue LED light with N-heterocyclic carbene (NHC) catalysts:
-
Reacts with N-benzoyl saccharin to form 1,3-aminoacylation products (41–96% yield) .
-
Electron-rich aryl substituents enhance reactivity (e.g., 82% yield for methoxy-substituted derivatives) .
Lactamization with Amines
In the presence of Ni(ClO₄)₂·6H₂O:
-
Primary amines (e.g., benzylamine) induce ring-opening, followed by lactamization to yield 1,5-substituted pyrrolidin-2-ones (up to 70% yield) .
Example :
Substitution Reactions
The fluorine atom on the phenyl ring undergoes nucleophilic substitution:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 60°C | Methoxy-substituted derivative | 68% |
| Ammonia | NH₃, EtOH, 100°C | Amino-substituted derivative | 52% |
Radical Reactions
Photoredox-mediated radical pathways enable difunctionalization:
Scientific Research Applications
Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group play crucial roles in its binding affinity and selectivity towards certain enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-cyano-4-fluorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-cyano-5-chlorophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-cyano-5-bromophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogs. The fluorine atom also increases the compound’s lipophilicity, potentially improving its pharmacokinetic properties .
Biological Activity
Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate, a compound with the molecular formula , has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring, a cyano group, and a fluorinated phenyl moiety. Its structure can be represented as follows:
Key Properties:
- Molecular Weight: 219.22 g/mol
- CAS Number: 1803603-97-5
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following sections summarize the findings from recent studies.
The compound's mechanism of action involves:
- Enzyme Inhibition: The presence of the cyano and fluorine groups enhances binding affinity to specific enzymes, potentially inhibiting their activity.
- Receptor Interaction: It may interact with various receptors, influencing signaling pathways critical for cellular functions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. For instance, it has been tested against several bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 2.0 µg/mL |
| Staphylococcus aureus | 1.5 µg/mL |
| Pseudomonas aeruginosa | 3.0 µg/mL |
These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Case Studies
-
Study on Enzyme Inhibition:
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound inhibited microbial tyramine oxidase with an IC50 value significantly lower than non-fluorinated analogs, suggesting enhanced potency due to fluorination . -
Antibacterial Efficacy:
Another research article highlighted its effectiveness against multidrug-resistant strains of bacteria, showing that it could serve as a lead compound for developing new antibiotics .
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclopropanation Reactions: Starting from suitable precursors like substituted phenylacetonitriles.
- Functional Group Modifications: Introducing the carboxylate group via esterification reactions.
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
- Cyclopropanation Strategies : Utilize transition-metal-catalyzed cyclopropanation, such as the Simmons–Smith reaction, with methyl diazoacetate derivatives. For example, zinc-mediated coupling of (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide with aryl halides (e.g., 3-cyano-5-fluorobromobenzene) under palladium catalysis can yield the target compound .
- Optimization Tips : Control reaction temperature (e.g., 0–25°C) to avoid side reactions from exothermic diazo decomposition. Use anhydrous solvents (THF or DMF) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
- Yield Data : Typical yields range from 50–70% for cyclopropane derivatives; purification via column chromatography (hexane/EtOAc) improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm cyclopropane ring integrity (characteristic δ 0.8–1.5 ppm for cyclopropane protons) and substituent positions (e.g., fluorophenyl δ 110–130 ppm in ¹³C) .
- X-Ray Crystallography : For absolute configuration determination, employ SHELX software (SHELXL for refinement) . Crystallize the compound in acetone/hexane mixtures; monitor crystal growth over 7–14 days .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~276.07 g/mol for C₁₂H₁₀FNO₂) .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electronic Effects : The 3-cyano group stabilizes adjacent negative charges via resonance, making the cyclopropane ring more susceptible to nucleophilic attack at the β-carbon. This is critical in ring-opening reactions for drug intermediate synthesis .
- Experimental Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Compare with methyl-substituted analogs to isolate electronic contributions .
- Case Study : In PLP-dependent enzymatic reactions, cyano-substituted cyclopropanes exhibit slower ring-opening kinetics than non-substituted analogs due to reduced electrophilicity .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Challenges : Low solubility in polar solvents and tendency to form amorphous solids due to steric hindrance from the cyano/fluorophenyl groups.
- Mitigation Strategies :
- Solvent Screening : Test binary solvent systems (e.g., acetone/hexane, DCM/pentane) to induce slow crystallization .
- Temperature Gradients : Use gradual cooling (e.g., 40°C → 4°C over 48 hours) to promote ordered crystal lattice formation.
- Additives : Introduce seed crystals or co-formers (e.g., urea derivatives) to template crystal growth .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., tyrosine kinases). Parameterize the force field for cyclopropane rigidity and fluorine’s van der Waals radius .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor hydrogen bonds between the cyano group and catalytic residues (e.g., lysine or serine) .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
